5-[(4-Hydroxy-2-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Overview
Description
5-[(4-Hydroxy-2-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one is a useful research compound. Its molecular formula is C17H14N2O3S and its molecular weight is 326.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is known that similar compounds can react with aldehydes and ketones to form oximes or hydrazine to form hydrazones . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
The formation of oximes and hydrazones, as mentioned earlier, could potentially affect various biochemical pathways .
Biochemical Analysis
Biochemical Properties
5-[(4-Hydroxy-2-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as hydrolases and oxidoreductases, by binding to their active sites and altering their catalytic activity . Additionally, it can form hydrogen bonds and hydrophobic interactions with proteins, affecting their structure and function . These interactions highlight the compound’s potential as a modulator of biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can activate or inhibit specific signaling cascades, leading to changes in cellular responses such as proliferation, apoptosis, and differentiation . Furthermore, the compound can modulate the expression of genes involved in metabolic processes, thereby affecting the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underscore the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time when exposed to light, heat, or certain chemical environments . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce changes in cellular function, such as altered metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and cellular damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis, the citric acid cycle, and oxidative phosphorylation . These interactions can lead to changes in the production and utilization of metabolic intermediates, affecting overall cellular metabolism.
Properties
IUPAC Name |
5-[(4-hydroxy-2-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-22-15-10-13(20)8-7-11(15)9-14-16(21)19(17(23)18-14)12-5-3-2-4-6-12/h2-10,20H,1H3,(H,18,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKVITYTVUGAHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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